molecular formula C25H40ClN9O8 B6295852 Boc-Gln-Ala-Arg-pNA Hydrochloride CAS No. 2237216-26-9

Boc-Gln-Ala-Arg-pNA Hydrochloride

Cat. No.: B6295852
CAS No.: 2237216-26-9
M. Wt: 630.1 g/mol
InChI Key: NSDSFDHDEVPEQB-NZZVAKLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is a synthetic peptide derivative that serves as a substrate for trypsin and matriptase-2, enzymes involved in protein hydrolysis. The compound is characterized by its ability to release p-nitroaniline upon enzymatic cleavage, which can be quantitatively measured due to its yellow color.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Gln-Ala-Arg-pNA Hydrochloride typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by the sequential addition of protected amino acids. Each amino acid is protected by a Boc (tert-butyloxycarbonyl) group to prevent unwanted side reactions. The final step involves the coupling of p-nitroaniline to the peptide chain, followed by cleavage from the resin and purification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product. The compound is then lyophilized and stored under specific conditions to maintain stability.

Chemical Reactions Analysis

Types of Reactions

Boc-Gln-Ala-Arg-pNA Hydrochloride primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes such as trypsin and matriptase-2. The hydrolysis of the peptide bond between arginine and p-nitroaniline results in the release of p-nitroaniline, which can be detected spectrophotometrically.

Common Reagents and Conditions

    Reagents: Trypsin, matriptase-2, buffer solutions (e.g., Tris-HCl)

    Conditions: The reactions are typically carried out at physiological pH (7.4) and temperature (37°C) to mimic biological conditions.

Major Products

The major product of the enzymatic hydrolysis of this compound is p-nitroaniline, which is a yellow compound that absorbs light at 405 nm, allowing for quantitative analysis.

Scientific Research Applications

Boc-Gln-Ala-Arg-pNA Hydrochloride is widely used in scientific research for the following applications:

    Biochemistry: As a chromogenic substrate for studying the activity of proteolytic enzymes such as trypsin and matriptase-2.

    Molecular Biology: In assays to measure enzyme kinetics and inhibitor screening.

    Medicine: In diagnostic assays to detect enzyme activity in various diseases.

    Industry: In the development of enzyme-based assays for quality control and research.

Mechanism of Action

The mechanism of action of Boc-Gln-Ala-Arg-pNA Hydrochloride involves its cleavage by proteolytic enzymes. The peptide bond between arginine and p-nitroaniline is hydrolyzed, releasing p-nitroaniline. This reaction is specific to enzymes like trypsin and matriptase-2, making it a valuable tool for studying these enzymes’ activity and inhibition.

Comparison with Similar Compounds

Similar Compounds

    Boc-Gln-Ala-Arg-AMC Hydrochloride: A fluorogenic substrate for trypsin and TMPRSS2, releasing a fluorescent product upon cleavage.

    Suc-Ala-Ala-Pro-Arg-pNA: Another chromogenic substrate for trypsin, used in similar enzymatic assays.

Uniqueness

Boc-Gln-Ala-Arg-pNA Hydrochloride is unique due to its chromogenic properties, allowing for easy and quantitative measurement of enzyme activity through colorimetric assays. Its specificity for trypsin and matriptase-2 makes it particularly useful in studying these enzymes’ roles in various biological processes.

Properties

IUPAC Name

tert-butyl N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39N9O8.ClH/c1-14(30-21(37)18(11-12-19(26)35)33-24(39)42-25(2,3)4)20(36)32-17(6-5-13-29-23(27)28)22(38)31-15-7-9-16(10-8-15)34(40)41;/h7-10,14,17-18H,5-6,11-13H2,1-4H3,(H2,26,35)(H,30,37)(H,31,38)(H,32,36)(H,33,39)(H4,27,28,29);1H/t14-,17-,18-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDSFDHDEVPEQB-NZZVAKLFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40ClN9O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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